molecular formula C18H16O2 B11851390 6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one CAS No. 88952-96-9

6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one

Cat. No.: B11851390
CAS No.: 88952-96-9
M. Wt: 264.3 g/mol
InChI Key: YJOZZTVYAUCVSI-UHFFFAOYSA-N
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Description

6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives Chromen-4-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with o-tolualdehyde in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the chromen-4-one core structure. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the production process. Advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4H-chromen-4-one: The parent compound with a similar core structure.

    6,7-dimethyl-4H-chromen-4-one: A derivative with methyl groups at positions 6 and 7.

    2-(o-tolyl)-4H-chromen-4-one: A derivative with an o-tolyl group at position 2.

Uniqueness

6,7-dimethyl-2-(o-tolyl)-4H-chromen-4-one is unique due to the presence of both methyl groups at positions 6 and 7 and the o-tolyl group at position 2. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

88952-96-9

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

6,7-dimethyl-2-(2-methylphenyl)chromen-4-one

InChI

InChI=1S/C18H16O2/c1-11-6-4-5-7-14(11)18-10-16(19)15-8-12(2)13(3)9-17(15)20-18/h4-10H,1-3H3

InChI Key

YJOZZTVYAUCVSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3)C)C

Origin of Product

United States

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